2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(naphthalen-2-yl)acetamide
Description
2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(naphthalen-2-yl)acetamide is a complex organic compound that belongs to the class of quinazolinone derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound includes a quinazolinone core, a methoxyphenyl group, and a naphthylacetamide moiety, making it a unique and interesting molecule for scientific research.
Properties
IUPAC Name |
2-[[3-(2-methoxyphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]-N-naphthalen-2-ylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H23N3O3S/c1-34-25-13-7-6-12-24(25)31-26(30-23-11-5-4-10-22(23)28(31)33)17-35-18-27(32)29-21-15-14-19-8-2-3-9-20(19)16-21/h2-16H,17-18H2,1H3,(H,29,32) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JESLBJJIKSZSSH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1N2C(=NC3=CC=CC=C3C2=O)CSCC(=O)NC4=CC5=CC=CC=C5C=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H23N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(naphthalen-2-yl)acetamide typically involves multiple steps. One common synthetic route starts with the preparation of the quinazolinone core from anthranilic acid derivatives and amides through the Niementowski reaction . The methoxyphenyl group is introduced via a nucleophilic substitution reaction, and the naphthylacetamide moiety is attached through an amide coupling reaction. Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group under specific conditions.
Reduction: The carbonyl group in the quinazolinone core can be reduced to form a hydroxyl group.
Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(naphthalen-2-yl)acetamide has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Medicine: It is explored for its potential therapeutic applications in treating various diseases.
Industry: It can be used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The quinazolinone core is known to inhibit certain enzymes, leading to the disruption of cellular processes. The methoxyphenyl and naphthylacetamide moieties may enhance its binding affinity and specificity towards these targets. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar compounds include other quinazolinone derivatives such as:
- 2-({[3-(3-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)acetic acid .
- 2-(4-hydroxy-2-oxo-1,2-dihydroquinolin-3-yl)acetic acid . These compounds share structural similarities but differ in their functional groups and biological activities. The unique combination of the methoxyphenyl and naphthylacetamide moieties in 2-({[3-(2-methoxyphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]methyl}sulfanyl)-N-(naphthalen-2-yl)acetamide distinguishes it from other quinazolinone derivatives and may contribute to its distinct biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
